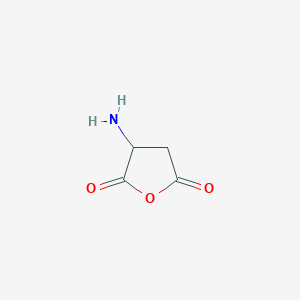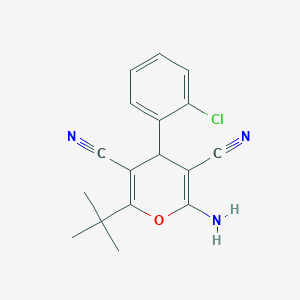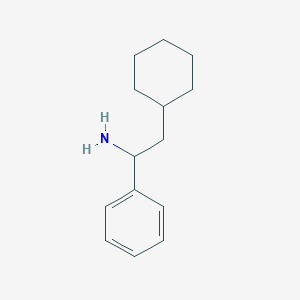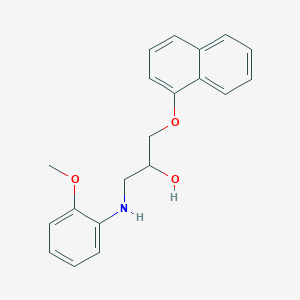
N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine
Übersicht
Beschreibung
“N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” is a chemical compound with the molecular formula C16H14N4 . It is also known as DPA or Diphenylamine. This compound is commonly used in scientific experiments.
Synthesis Analysis
The synthesis of compounds similar to “N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” has been described in the literature. For instance, the synthesis of tyrosine kinase inhibitors nilotinib and imatinib involved the use of similar compounds . Another study described the synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 .Molecular Structure Analysis
The molecular structure of “N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” consists of a benzene ring with two pyridin-2-yl groups attached at the 1 and 3 positions . The average mass of the molecule is 262.309 Da and the monoisotopic mass is 262.121857 Da .Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells
N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine is used in the synthesis of 2-Phenylaminopyrimidine (PAP) derivatives, which have been found to inhibit proliferation in human chronic myeloid leukemia K562 cells . One of the compounds was found to be 3-fold more potent than STI-571, a known treatment for chronic myeloid leukemia .
Synthesis of Tyrosine Kinase Inhibitors
This compound is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib . These inhibitors are used in the treatment of chronic myelogenous leukemia and acute lymphocytic leukemia .
Use in Diverse Fields
N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine is part of a class of aromatic compounds that have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Light-Emitting Electrochemical Cells (LEEC)
The photoluminescent and semiconducting properties of metal complexes based on functionalized 1,3-di(2-pyridyl)benzenes, which include N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine, allow their use in light-emitting electrochemical cells .
High Performance Polymer Solar Cells (PSC)
These metal complexes are also used as cathode layers for high performance polymer solar cells .
Redox Molecular Wires and Supramolecular Nanowires
The same metal complexes are used as redox molecular wires and supramolecular nanowires for various products of micro- and nanoelectronics .
Synthesis of Metal Organic Hybrid Phase Transition Materials
N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine is used in the synthesis of metal organic hybrid phase transition materials . These materials are used in nonvolatile memory storage, electronics, optics, and telecom shelters .
Detection of Metal Ion Pollutants
Zukünftige Richtungen
The future directions for the use of “N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine” could involve its use in the synthesis of novel bioactive compounds. For instance, it could be used in the synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives or in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Eigenschaften
IUPAC Name |
1-N,3-N-dipyridin-2-ylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-10-17-15(8-1)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18-16/h1-12H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEYHBWFPBAZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=CC=C2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)


![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)



